Home > Products > Screening Compounds P64878 > 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one
8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one - 2034375-66-9

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Catalog Number: EVT-2780567
CAS Number: 2034375-66-9
Molecular Formula: C14H20N4O
Molecular Weight: 260.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3. 6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Compound 12)Compound Description: Similar to Compound 2, this molecule is also a potential non-hormonal contraceptive targeting meiosis through WEE2 kinase inhibition. [] It was selected based on its in vitro inhibition of oocyte fertilization and minimal impact on somatic cell proliferation. [] Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, differing in the substituents at positions 2, 4, 6, and 8.

4. 3-((6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (Compound 16)Compound Description: This compound is another potential non-hormonal contraceptive identified for its selective inhibition of WEE2 kinase. [] It was chosen for further development based on its efficacy in in vitro oocyte fertilization and somatic cell proliferation assays. []Relevance: This compound belongs to the same pyrido[2,3-d]pyrimidin-7(8H)-one family as 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, with variations in the substituents at positions 2, 4, 6, and 8.

5. 8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)Compound Description: CKIA is a 124I-labeled small molecule Cdk4 inhibitor that has shown promise for tumor imaging and studying cell proliferation processes in vivo using positron emission tomography. [, ] It exhibits specific inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway. [, ]Relevance: CKIA shares the pyrido[2,3-d]-pyrimidin-7-one core structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, with differences observed in the substituents at positions 2, 4, 5, 6, and 8.

6. 8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)Compound Description: Similar to CKIA, CKIB is a 124I-labeled small molecule Cdk4 inhibitor investigated for its potential in tumor imaging and studying cell proliferation in vivo. [, ] It demonstrates specific inhibition of the Cdk4/pRb/E2F pathway, leading to tumor cell proliferation inhibition. [, ]Relevance: CKIB shares the same core pyrido[2,3-d]pyrimidin-7-one structure as 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, with variations in the substituents at positions 2, 4, 5, 6, and 8.

7. PF-00271897Compound Description: PF-00271897, chemically known as 8-cyclopentyl-6-[3-(hydroxymethyl)phenyl]-4-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a potent and selective inhibitor of PI3Kα, with a Ki of 2.2 nM. [] It served as a lead compound in the development of PI3K/mTOR dual inhibitors. [] Relevance: PF-00271897 shares the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The differences lie in the substituents at positions 2, 4, 6, and 8.

8. PF-04691502Compound Description: PF-04691502, chemically identified as 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, is a potent and selective PI3K/mTOR dual inhibitor. [] It exhibits strong inhibition against PI3K isoforms (α, β, γ, and δ) with Ki's ranging from 1.2 to 2.2 nM and also inhibits mTOR with a Ki of 9.1 nM. []Relevance: PF-04691502 belongs to the pyrido[2,3-d]pyrimidin-7(8H)-one family, sharing the core structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one but with variations in the substituents at positions 2, 4, 6, and 8.

9. 6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylphenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one (PD173952)Compound Description: PD173952 is a Src family kinase inhibitor that potently inhibits the proliferation and migration of normal human keratinocytes (NHKs). [] It significantly reduces the production of soluble amphiregulin by NHKs. []Relevance: PD173952 shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The variations lie in the substituents at positions 2, 4, 6, and 8.

10. 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-oneCompound Description: This compound is a newly identified process-related impurity of palbociclib. [] Its structure was confirmed by MS, NMR, and IR analysis. []Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The differences lie in the substituents at positions 2, 4, 5, 6, and 8.

11. 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido [2,3-d]pyrimidin-7(8H)-oneCompound Description: This is another newly identified process-related impurity of palbociclib. [] Its structure was determined by MS, NMR, and IR analysis. []Relevance: This compound shares the core pyrido[2,3-d]pyrimidin-7(8H)-one structure with 8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one. The differences are in the substituents at positions 2, 4, 5, 6, and 8.

Properties

CAS Number

2034375-66-9

Product Name

8-butyl-4-(isopropylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

IUPAC Name

8-butyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C14H20N4O

Molecular Weight

260.341

InChI

InChI=1S/C14H20N4O/c1-4-5-8-18-12(19)7-6-11-13(17-10(2)3)15-9-16-14(11)18/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16,17)

InChI Key

JVBBBVXHWQPAJH-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C=CC2=C(N=CN=C21)NC(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.